(3-Chloropropyl)diethoxymethylsilane
Overview
Description
Synthesis Analysis
The synthesis of (3-Chloropropyl)diethoxymethylsilane and related compounds involves multiple strategies. For instance, controlled hydrolysis of 3-chloropropyltrimethoxysilane followed by solvent evaporation under reduced pressure can lead to crystalline 3-chloropropylsilanetriol, which is a monomer for the synthesis of 3-chloropropyl substituted oligosilsesquioxanes (Rozga-Wijas et al., 2010). Another approach involves a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane, enabling the selective formation of octakis(3-chloropropyl)octasilsesquioxane rapidly and efficiently (Marciniec et al., 2008).
Molecular Structure Analysis
The molecular structure of (3-Chloropropyl)diethoxymethylsilane and derivatives is characterized by the presence of a silicon atom bonded to various organic groups, which influences their reactivity and properties. The Si–Si bond lengths and the dihedral angles within these molecules can significantly vary, reflecting the structural diversity of these compounds and their potential for forming complex three-dimensional structures (Unno et al., 1997).
Chemical Reactions and Properties
(3-Chloropropyl)diethoxymethylsilane participates in various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, the reaction of 3-chloropropyltrimethoxysilane with lithium, sodium, and potassium methoxides at elevated temperatures produces different products, indicating its reactivity towards alkoxide bases (Hopper et al., 1980). These reactions can lead to the formation of compounds with different substituents at the silicon or carbon atoms, highlighting the compound's chemical versatility.
Physical Properties Analysis
The physical properties of (3-Chloropropyl)diethoxymethylsilane and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in material synthesis and chemical reactions. Although specific data on these properties were not directly found in the cited papers, these properties generally depend on the molecular structure, particularly the length of the alkyl chain and the nature of substituents attached to the silicon atom.
Chemical Properties Analysis
The chemical properties of (3-Chloropropyl)diethoxymethylsilane, including its reactivity with nucleophiles, electrophiles, and its behavior in polymerization reactions, are essential for its application in creating functional materials. For instance, its role in the synthesis of functional polysiloxanes through reactions with functional alkenes via thiol–ene click reactions demonstrates its utility in producing materials with specific properties (Cao et al., 2017).
Scientific Research Applications
Synthesis of Polyhedral Oligosilsesquioxanes : Controlled hydrolysis of 3-chloropropyltrimethoxysilane can be used for the synthesis of polyhedral oligosilsesquioxanes with chloropropyl groups, offering potential applications in materials science and nanotechnology (Rozga-Wijas et al., 2010).
Rapid and Effective Synthesis Methods : A new method for the synthesis of octakis(3-chloropropyl)octasilsesquioxane has been developed, enabling faster production of this compound compared to traditional methods (Marciniec et al., 2008).
Functionalization of Polysiloxanes : 3-Chloropropyl groups can be introduced into polysiloxanes for various applications, including the creation of novel ligand systems and biocidal polymers (Yang et al., 1996); (Sauvet et al., 2000).
Heterogeneous Gas/Solid Reactions : The compound can participate in gas/solid reactions with alkoxide bases, leading to different products depending on the base used, indicating its utility in chemical synthesis (Hopper et al., 1980).
Hydrophilic Applications : Functional polysiloxanes derived from (3-Chloropropyl)diethoxymethylsilane show potential in hydrophilic modifications and biomedical applications due to their fluorescence properties (Cao et al., 2017).
Organic Functionalization of Silica Surfaces : Arylsilanes including aryl(3-chloropropyl)dimethylsilanes have been used for organic functionalization of silica surfaces, demonstrating the compound's utility in creating hybrid materials (Fukaya et al., 2010).
Low-k Dielectric Materials : Diethoxymethylsilane, a related compound, has been used to produce low-k films with superior electrical performance and thermal stability, indicating its use in electronics (Cheng et al., 2011).
Safety And Hazards
“(3-Chloropropyl)diethoxymethylsilane” is a hazardous chemical that can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin . Safety measures should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
3-chloropropyl-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLECYELSZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159204 | |
Record name | (3-Chloropropyl)diethoxymethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)diethoxymethylsilane | |
CAS RN |
13501-76-3 | |
Record name | (3-Chloropropyl)diethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13501-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloropropyl)diethoxy(methyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (3-chloropropyl)diethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Chloropropyl)diethoxymethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropropyl)diethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-CHLOROPROPYL)DIETHOXY(METHYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WZX4A6PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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